molecular formula C11H11ClN4 B2739276 N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine CAS No. 7752-45-6

N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine

Cat. No. B2739276
CAS RN: 7752-45-6
M. Wt: 234.69
InChI Key: LXQRKCBMOAYRNL-UHFFFAOYSA-N
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Description

N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine, also known as 4-chloro-6-methylpyrimidine-2,4-diamine, is an organic compound that is widely used in scientific research due to its unique properties. It is a versatile compound that can be used as a building block for the synthesis of various compounds and is also used as a ligand in coordination chemistry.

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine derivatives have revealed promising antimicrobial properties . These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Their mode of action likely involves disrupting bacterial lipid biosynthesis or employing additional mechanisms against various bacterial strains.

Anticancer Potential

Cancer remains a significant global health challenge. N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine derivatives have been investigated for their anticancer effects. Among these, compounds d6 and d7 stand out as potent inhibitors of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) . These findings suggest their potential as candidates for breast cancer therapy.

Drug Resistance Mitigation

Given the rising antimicrobial and anticancer drug resistance, novel molecules are urgently needed. N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine derivatives offer a fresh avenue for combating drug-resistant pathogens and cancer cells. Their unique mode of action may help address existing challenges in treatment .

Phosphorylation Agent

4-Chlorophenyl phosphorodichloridate, a related compound, serves as a phosphorylation agent. It finds applications in various chemical processes, including the modification of biomolecules and drug development .

Antiviral Research

While specific studies on N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine’s antiviral properties are limited, related thiadiazole derivatives have shown antiviral activity . Further exploration in this area could reveal potential applications against viral infections.

properties

IUPAC Name

4-N-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c1-7-6-10(16-11(13)14-7)15-9-4-2-8(12)3-5-9/h2-6H,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQRKCBMOAYRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine

CAS RN

7752-45-6
Record name N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine
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